molecular formula C18H18N2OS B2788178 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole CAS No. 1207010-50-1

5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole

Cat. No. B2788178
CAS RN: 1207010-50-1
M. Wt: 310.42
InChI Key: WKLJYUWSBBMURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole, also known as MMPI, is a chemical compound that has been widely used in scientific research. MMPI is a member of the imidazole family and has a molecular weight of 356.47 g/mol.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is not fully understood. However, it is believed to inhibit the activity of certain enzymes, including matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. MMPs play a role in cell migration, angiogenesis, and tissue remodeling. Inhibiting MMP activity may have implications for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has been shown to have a range of biochemical and physiological effects. In cancer research, 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin. In immunology research, 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has been shown to modulate the activity of certain proteins in the immune system, including cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole in lab experiments is its specificity for MMPs. This allows researchers to study the role of MMPs in various biological processes. However, one limitation of using 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is its potential toxicity. 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has been shown to have cytotoxic effects on certain cells, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole research. One area of interest is the development of 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole as an anti-cancer drug. 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has been shown to inhibit the growth of certain cancer cells, and further research may lead to the development of new cancer therapies. Another area of interest is the role of MMPs in neurological disorders. 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has been shown to modulate the activity of certain neurotransmitters, and further research may lead to the development of new treatments for neurological disorders. Finally, 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole may have potential applications in immunology research, including the development of new immunotherapies for cancer and other diseases.

Synthesis Methods

5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride, followed by the reaction with methyl mercaptan, and finally the reaction with p-tolyl isocyanate. The product is then purified through recrystallization.

Scientific Research Applications

5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has been used in a variety of scientific research fields, including cancer research, neuroscience, and immunology. 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has been shown to inhibit the growth of certain cancer cells and can be used as a potential anti-cancer drug. In neuroscience, 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has also been used in immunology research to study the role of certain proteins in the immune system.

properties

IUPAC Name

5-(4-methoxyphenyl)-1-(4-methylphenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-13-4-8-15(9-5-13)20-17(12-19-18(20)22-3)14-6-10-16(21-2)11-7-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLJYUWSBBMURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole

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